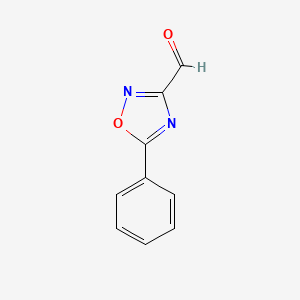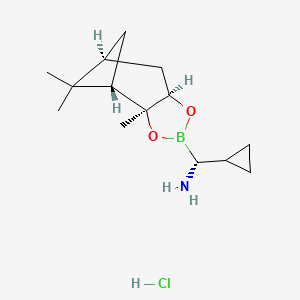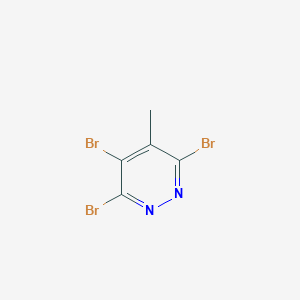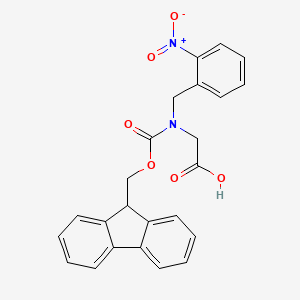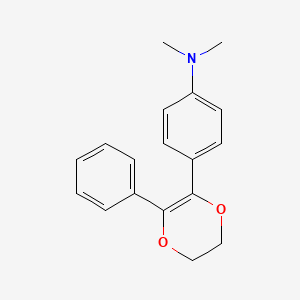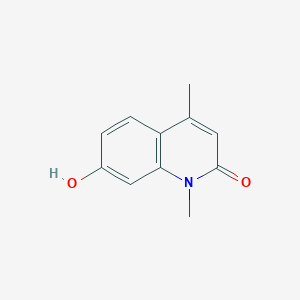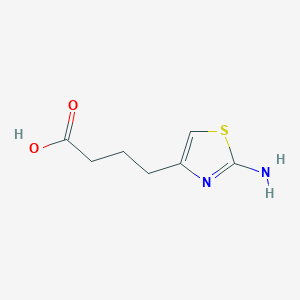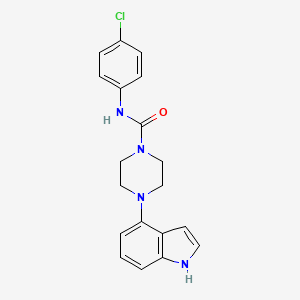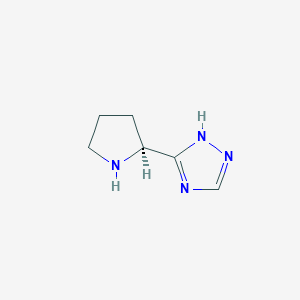![molecular formula C10H17BrO2 B3281324 6-Bromo-1,4-dioxaspiro[4.7]dodecane CAS No. 73274-50-7](/img/structure/B3281324.png)
6-Bromo-1,4-dioxaspiro[4.7]dodecane
Übersicht
Beschreibung
6-Bromo-1,4-dioxaspiro[4.7]dodecane is a chemical compound with the molecular formula C10H17BrO2 and a molecular weight of 249.15 g/mol . It is characterized by a spirocyclic structure containing a bromine atom and a dioxane ring, making it a unique and interesting compound for various chemical studies.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1,4-dioxaspiro[4.7]dodecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing spirocyclic structures.
Biology: The compound can be used in studies involving the interaction of spirocyclic compounds with biological molecules, potentially leading to the discovery of new bioactive compounds.
Medicine: Research into the medicinal properties of spirocyclic compounds may involve this compound as a starting material or intermediate.
Industry: The compound may find applications in the development of new materials or as a reagent in various industrial chemical processes.
Vorbereitungsmethoden
The synthesis of 6-Bromo-1,4-dioxaspiro[4.7]dodecane typically involves the reaction of 1,4-dioxaspiro[4.7]dodecane with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Analyse Chemischer Reaktionen
6-Bromo-1,4-dioxaspiro[4.7]dodecane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the original compound.
Wirkmechanismus
The mechanism by which 6-Bromo-1,4-dioxaspiro[4.7]dodecane exerts its effects depends on the specific context in which it is used. In chemical reactions, the bromine atom acts as a leaving group, facilitating substitution or elimination reactions. In biological systems, the spirocyclic structure may interact with specific molecular targets, although detailed studies on its biological mechanism of action are limited.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-Bromo-1,4-dioxaspiro[4.7]dodecane include other spirocyclic bromides and dioxane derivatives. Some examples are:
6-Chloro-1,4-dioxaspiro[4.7]dodecane: Similar structure but with a chlorine atom instead of bromine.
1,4-Dioxaspiro[4.7]dodecane: The parent compound without the bromine atom.
6-Iodo-1,4-dioxaspiro[4.7]dodecane: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can be selectively substituted or reduced under various conditions.
Eigenschaften
IUPAC Name |
6-bromo-1,4-dioxaspiro[4.7]dodecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO2/c11-9-5-3-1-2-4-6-10(9)12-7-8-13-10/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKQUFWISOAOIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(C(CC1)Br)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


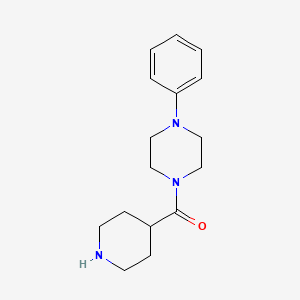
![[4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylp hosphonium bromide](/img/structure/B3281245.png)
